molecular formula C14H15N3O3 B2606082 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1017992-76-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B2606082
CAS RN: 1017992-76-5
M. Wt: 273.292
InChI Key: QUWRJHZDNNVURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the ethyl group, and the coupling of the pyrazole and dihydrobenzodioxin rings . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the carboxamide group, and the dihydrobenzodioxin ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrazole ring, the carboxamide group, and the dihydrobenzodioxin ring could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antibacterial Agents : Compounds structurally related to pyrazole carboxamides have been investigated for their potential as antibacterial agents. For example, pyrazol-5-one derivatives have shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their microbial inhibition capabilities, showcasing the potential of such structures in developing new antibacterial agents (Palkar et al., 2017).
  • Antifungal Leads : Pyrazole-4-carboxamide derivatives have been identified as effective agricultural fungicides targeting succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration. These compounds exhibited significant in vitro antifungal activity against various pathogens, suggesting the potential of pyrazole carboxamides in agricultural applications to control fungal diseases (Wang et al., 2020).

Anticancer Research

  • Cytotoxic Activity : Several studies have focused on the synthesis of carboxamide derivatives and their evaluation for cytotoxic activity against cancer cell lines. These investigations have provided valuable insights into the design and development of new therapeutic agents with potential anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects against cancer cell lines, with some compounds achieving IC50 values less than 10 nM (Deady et al., 2003).

Drug Discovery and Design

  • Structural and Energetic Analysis : The study of molecular assemblies, including those involving pyrazinamide and related compounds with hydroxybenzoic acids, underscores the importance of noncovalent interactions in drug design. These analyses aid in understanding the fundamental recognition patterns and energetic features of potential therapeutic agents (Jarzembska et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide Similar compounds have been found to inhibit proteases , carbonic anhydrase , and COX-2 , which are enzymes involved in various physiological processes.

Mode of Action

The exact mode of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide It’s suggested that similar compounds exert their effects by blocking the activity of certain enzymes . For instance, they can impede folic acid synthesis in bacteria, inhibiting their growth and multiplication .

Biochemical Pathways

The specific biochemical pathways affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide Related compounds have been found to disturb the cell cycle in the g1 phase and act as inhibitors of histone deacetylase (hdac), thereby ceasing tumor cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide It’s known that similar compounds are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide Related compounds have been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide It’s known that the effects of similar compounds can vary depending on the cell type and experimental conditions used.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-17-11(5-6-15-17)14(18)16-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRJHZDNNVURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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